molecular formula C7H10O4 B13672204 Methyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate

Methyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate

Cat. No.: B13672204
M. Wt: 158.15 g/mol
InChI Key: DQQPMTJCAXJXTP-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate is a chemical compound belonging to the class of pyran derivatives Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring This specific compound is characterized by the presence of a hydroxyl group at the 5th position and a carboxylate ester group at the 4th position of the pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a suitable 1,3-dicarbonyl compound with an aldehyde in the presence of a catalyst can lead to the formation of the pyran ring. The reaction conditions typically involve refluxing the reactants in a solvent such as ethanol or acetic acid.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis. Purification steps may include recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted pyran derivatives.

Scientific Research Applications

Methyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which Methyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate exerts its effects involves interactions with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

    2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties.

    3,4-Dihydro-6-methyl-2H-pyran-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

Uniqueness: Methyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a hydroxyl group and an ester group in the pyran ring makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry.

Biological Activity

Methyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique pyran ring structure, which contributes to its reactivity and biological activity. The presence of hydroxyl and ester functional groups plays a significant role in its interactions with biological molecules, enabling it to form hydrogen bonds and participate in various chemical transformations.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against specific bacterial strains, suggesting that it could serve as a potential candidate for developing new antimicrobial agents.

2. Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, it was shown to significantly inhibit the growth of T47D breast cancer cells with an EC50 value of 0.08 µM, indicating potent anticancer activity .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Antioxidant Activity : The compound has been noted for its ability to scavenge free radicals, thereby exhibiting antioxidant properties. This activity is crucial in preventing oxidative stress-related damage in cells .
  • Cell Cycle Arrest : Studies suggest that the compound may induce cell cycle arrest in cancer cells, leading to reduced proliferation and increased apoptosis through modulation of key signaling pathways .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against specific bacterial strains
AnticancerInduces apoptosis in T47D cells (EC50: 0.08 µM)
AntioxidantScavenges free radicals

Case Study: Anticancer Activity

In a notable study, this compound was tested on several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at lower concentrations compared to standard chemotherapeutic agents. The study concluded that the compound's unique structure allows for selective targeting of cancer cells while minimizing effects on normal cells .

Future Directions

Given its promising biological activities, further research is warranted to explore the therapeutic potential of this compound. Future studies should focus on:

  • In vivo Studies : Evaluating the efficacy and safety of the compound in animal models.
  • Mechanistic Studies : Elucidating the specific molecular pathways involved in its anticancer and antimicrobial activities.
  • Formulation Development : Investigating suitable delivery methods to enhance bioavailability and therapeutic outcomes.

Properties

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

methyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate

InChI

InChI=1S/C7H10O4/c1-10-7(9)5-2-3-11-4-6(5)8/h8H,2-4H2,1H3

InChI Key

DQQPMTJCAXJXTP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(COCC1)O

Origin of Product

United States

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